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  • Product: 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile
  • CAS: 74885-64-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Executive Summary This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. This tryptamine derivative is a compound of sig...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. This tryptamine derivative is a compound of significant interest for researchers in medicinal chemistry and drug development due to its structural analogy to key neurotransmitters and the versatile synthetic utility of the nitrile moiety. The narrative herein is structured to provide not only step-by-step experimental protocols but also the underlying mechanistic principles and strategic rationale behind the chosen synthetic route. We will explore a multi-step synthesis beginning with the construction of the core indole scaffold via the classic Fischer indole synthesis, followed by regioselective functionalization at the C3 position, and culminating in the reduction to the target primary amine. This document is intended for an audience of researchers, chemists, and drug development professionals, offering actionable insights and authoritative grounding for the laboratory-scale synthesis of this valuable molecule.

Introduction: The Strategic Importance of Substituted Tryptamines

The tryptamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin.[1] Consequently, synthetic analogues are of profound interest for developing novel therapeutic agents targeting the central nervous system.[2][3] The target molecule, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, incorporates three key structural features:

  • The 2-methyl group , which can influence the molecule's metabolic stability and receptor binding profile.

  • The 3-(2-aminoethyl) side chain , the defining feature of the tryptamine class, crucial for interaction with various receptors.

  • The 5-cyano group , a versatile functional handle. It is a known bioisostere for other groups and can be a key pharmacophoric element.[4] Furthermore, the nitrile can be chemically transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, making it an invaluable intermediate for generating diverse chemical libraries.[5][6]

This guide outlines a logical and field-proven synthetic sequence designed for efficiency and scalability.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target compound informs our forward synthetic plan. The primary amine can be derived from the reduction of a more stable precursor, such as a nitro group. The nitroethyl side chain can be installed onto the pre-formed indole nucleus via an electrophilic addition. This leads to a key intermediate, 2-methyl-1H-indole-5-carbonitrile, which can be constructed using one of the most reliable methods in heterocyclic chemistry: the Fischer indole synthesis.

Retrosynthesis Target 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile Precursor1 3-(2-nitroethyl)-2-methyl-1H-indole-5-carbonitrile Target->Precursor1 Reduction Precursor2 2-methyl-1H-indole-5-carbonitrile Precursor1->Precursor2 C3-Alkylation Nitroethylene Nitroethylene Precursor1->Nitroethylene StartingMaterials 4-Cyanophenylhydrazine + Acetone Precursor2->StartingMaterials Fischer Indole Synthesis Synthesis_Pathway cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: C3-Alkylation cluster_2 Stage 3: Nitro Group Reduction Start 4-Cyanophenylhydrazine + Acetone IndoleCore 2-Methyl-1H-indole-5-carbonitrile Start->IndoleCore  Acid Catalyst (PPA)  Heat Nitroethyl_Indole 3-(2-Nitroethyl)-2-methyl-1H-indole-5-carbonitrile IndoleCore->Nitroethyl_Indole  + Nitroethylene  Lewis Acid (optional) FinalProduct 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile Nitroethyl_Indole->FinalProduct  H₂, Raney Ni  Ethanol

Caption: Overall three-stage synthetic pathway.

Part 1: Synthesis of 2-Methyl-1H-indole-5-carbonitrile via Fischer Indolization

Mechanistic Insight: The Fischer indole synthesis is a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). [7]The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from 4-cyanophenylhydrazine and acetone.

  • Tautomerization to an enamine intermediate.

  • A-[8][8]sigmatropic rearrangement (a Claisen-type rearrangement) which is the key bond-forming step.

  • Aromatization with the elimination of an ammonia molecule to yield the stable indole ring. [9] The use of 4-cyanophenylhydrazine hydrochloride directly installs the nitrile group at the desired 5-position of the indole scaffold. [4][10]Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this transformation, driving the reaction to completion at elevated temperatures.

Experimental Protocol:

  • To a reaction vessel equipped with a mechanical stirrer and a condenser, add polyphosphoric acid (PPA) (10 parts by weight relative to the hydrazine).

  • Heat the PPA to 70-80°C with stirring to ensure it is fluid.

  • In a separate container, thoroughly mix 4-cyanophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq).

  • Add the hydrazine/acetone mixture to the hot PPA in portions, controlling any initial exotherm.

  • After the addition is complete, raise the temperature of the reaction mixture to 100-110°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 60°C and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic slurry with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH of 7-8. Ensure the temperature is controlled with an ice bath during neutralization.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methyl-1H-indole-5-carbonitrile.

Part 2: C3-Functionalization: Introduction of the Nitroethyl Side Chain

Mechanistic Insight: The indole nucleus is an electron-rich heterocycle, with the C3 position being particularly nucleophilic and susceptible to electrophilic attack. Nitroethylene is a potent Michael acceptor, making it an excellent electrophile for this transformation. The reaction proceeds via a conjugate addition of the indole at the C3 position to the β-carbon of nitroethylene. [11]This method provides a direct and efficient route to 3-(2-nitroethyl)indoles.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-1H-indole-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of nitroethylene (1.1 - 1.5 eq) in the same solvent.

  • Add the nitroethylene solution dropwise to the stirred indole solution over 30-45 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC until the starting indole is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-(2-nitroethyl)-2-methyl-1H-indole-5-carbonitrile.

Part 3: Reduction of the Nitro Group to the Primary Amine

Process Rationale & Mechanistic Insight: The final step is the reduction of the aliphatic nitro group to a primary amine. While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can achieve this, they also risk reducing the nitrile group. [12]Catalytic hydrogenation is the superior method as it offers high chemoselectivity, allowing for the reduction of the nitro group while leaving the nitrile intact. [13]Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction involves the catalytic transfer of hydrogen (H₂) across the nitro group on the surface of the metal catalyst.

Experimental Protocol:

  • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-(2-nitroethyl)-2-methyl-1H-indole-5-carbonitrile (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Carefully add Raney Nickel (approx. 5-10% by weight) as a slurry in the same solvent. Caution: Raney Nickel is pyrophoric and must be handled with care under a solvent blanket.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous agitation (shaking or stirring).

  • Maintain the reaction at room temperature. The reaction is often accompanied by a slight exotherm and a drop in hydrogen pressure as it is consumed. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry and should be quenched with water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile can be further purified by recrystallization or by conversion to a stable salt (e.g., hydrochloride or oxalate) if desired.

Data Summary & Characterization

The successful synthesis of the target compound and its intermediates should be verified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Summary of Synthetic Pathway

Stage Transformation Key Reagents & Conditions Typical Yield
1 Fischer Indole Synthesis 4-Cyanophenylhydrazine HCl, Acetone, PPA, 110°C 75-85%
2 C3-Alkylation Nitroethylene, Diethyl Ether, 0°C to RT 80-90%

| 3 | Nitro Reduction | H₂ (50 psi), Raney Ni, Ethanol, RT | >90% |

Table 2: Physicochemical Properties of Target Compound

Property Value
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol [14]
Appearance Off-white to pale yellow solid

| Exact Mass | 199.111 g/mol [14]|

Experimental Workflow Visualization

A well-defined workflow is critical for reproducible results in a multi-step synthesis. The following diagram illustrates the logical flow from reaction setup to final product analysis.

Workflow cluster_stage1 Stage 1: Indole Formation cluster_stage2 Stage 2: C3-Alkylation cluster_stage3 Stage 3: Reduction S1_Setup Reaction Setup (PPA, Reagents) S1_Reaction Heating & Reaction (110°C, 2-3h) S1_Setup->S1_Reaction S1_Workup Quench & Neutralize S1_Reaction->S1_Workup S1_Purify Filtration & Recrystallization S1_Workup->S1_Purify S2_Setup Reaction Setup (Indole, Solvent) S1_Purify->S2_Setup Intermediate 1 S2_Reaction Nitroethylene Addition (0°C to RT, 4-12h) S2_Setup->S2_Reaction S2_Workup Solvent Evaporation S2_Reaction->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S3_Setup Hydrogenation Setup (Parr Apparatus) S2_Purify->S3_Setup Intermediate 2 S3_Reaction Hydrogenation (50 psi H₂, RT, 4-8h) S3_Setup->S3_Reaction S3_Workup Catalyst Filtration (Celite) S3_Reaction->S3_Workup S3_Purify Solvent Evaporation & Purification S3_Workup->S3_Purify Analysis Final Product Characterization (NMR, MS, IR) S3_Purify->Analysis Final Product

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Exploratory

The Genesis and Ascendancy of Substituted Indole-5-Carbonitriles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents. Among its vast array of derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents. Among its vast array of derivatives, substituted indole-5-carbonitriles have emerged as a class of compounds with significant and diverse pharmacological potential. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthesis, and the rich medicinal chemistry of these valuable molecules. We will delve into the causality behind experimental choices in their synthesis and application, offering field-proven insights for researchers in drug development.

A Historical Perspective: From Indigo to Intricate Intermediates

The story of indole chemistry began with the study of the dye indigo, leading to the first synthesis of the parent indole by Adolf von Baeyer in 1866.[1] For nearly a century, the exploration of indole chemistry focused on various substitution patterns, but the specific introduction of a carbonitrile at the 5-position is a more recent development. One of the earliest documented syntheses of 5-cyanoindole is attributed to Thesing, Semler, and Mohr in 1962.[2] This seminal work opened the door for the exploration of a new chemical space within the indole family.

Early synthetic strategies often relied on classical indole syntheses, such as the Fischer indole synthesis, adapted to incorporate the cyano group.[2] Another historical approach involved the Rosenmund-von Braun reaction, a well-established method for introducing a nitrile group onto an aromatic ring.[2] The Leimgruber-Batcho indole synthesis, disclosed in 1976, provided a high-yielding and versatile route to substituted indoles and was also adapted for the preparation of 5-cyanoindole.[1][2]

The impetus for the development of robust and scalable syntheses of substituted indole-5-carbonitriles has been their crucial role as intermediates in the synthesis of high-value pharmaceutical agents. A prime example is the antidepressant vilazodone, where 5-cyanoindole is a key starting material.[2][3] This demand has driven the evolution of synthetic methodologies from classical, often harsh, conditions to more efficient and environmentally benign modern techniques.

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of substituted indole-5-carbonitriles is a testament to the ingenuity of organic chemists. The choice of synthetic route is often dictated by the desired substitution pattern, the scale of the reaction, and the tolerance of other functional groups.

Foundational Synthetic Strategies

Several foundational methods have been refined over the years for the synthesis of the core 1H-indole-5-carbonitrile structure. One common modern approach starts from 3-methyl-4-nitrobenzonitrile, which undergoes a series of reactions including condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization to yield the indole ring.[4]

Another prevalent strategy involves the cyanation of a pre-existing 5-haloindole, typically 5-bromoindole, using a cyanide source such as cuprous cyanide.[5][6] This method is effective for late-stage introduction of the nitrile group.

Substitution at the 3-Position: A Gateway to Diversity

Many biologically active indole-5-carbonitriles bear a substituent at the C3 position. The Friedel-Crafts acylation is a powerful tool for introducing an acyl group at this position, which can then be further modified.[3] For instance, the synthesis of a key intermediate for vilazodone involves the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone.[3]

Experimental Protocol: Friedel-Crafts Acylation of 5-Cyanoindole

This protocol describes the synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of vilazodone.

Materials:

  • 5-Cyanoindole

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 4-chlorobutyryl chloride to the cooled suspension with vigorous stirring.

  • Addition of 5-Cyanoindole: To this mixture, add a solution of 5-cyanoindole in dichloromethane dropwise via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as aluminum chloride is highly reactive with water, which would deactivate the catalyst.

  • Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the Friedel-Crafts acylation and to minimize the formation of side products.

  • Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complex with the product and to remove any unreacted aluminum chloride.

  • Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acid in the organic layer.

Visualizing the Synthesis Workflow

cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_workup Workup & Purification 5_Cyanoindole 5-Cyanoindole Reaction_Vessel Reaction at 0°C to RT in Dichloromethane 5_Cyanoindole->Reaction_Vessel Acyl_Chloride 4-Chlorobutyryl chloride Acyl_Chloride->Reaction_Vessel Lewis_Acid AlCl₃ Lewis_Acid->Reaction_Vessel Quenching Quench with Ice/HCl Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product 3-(4-chlorobutanoyl)-1H- indole-5-carbonitrile Purification->Product

Caption: Workflow for the Friedel-Crafts Acylation of 5-Cyanoindole.

The Pharmacological Significance of the 5-Carbonitrile Moiety

The introduction of a carbonitrile group at the 5-position of the indole ring profoundly influences its electronic properties and, consequently, its biological activity. The strong electron-withdrawing nature of the nitrile group can modulate the binding affinity of the molecule to various biological targets.

Diverse Biological Activities

Substituted indole-5-carbonitriles have demonstrated a wide spectrum of pharmacological activities, including:

  • Antidepressant Activity: As exemplified by vilazodone, which acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[3]

  • Anticancer Activity: Various indole derivatives, including those with a nitrile group, have shown potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[7][8][9]

  • Enzyme Inhibition: Substituted indole-5-carbonitriles have been identified as potent inhibitors of various enzymes, including monoamine oxidase (MAO), phosphodiesterase 5 (PDE5), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[10][11][12]

  • Antidiabetic Potential: Certain indole-pyridine carbonitriles have exhibited inhibitory activity against α-glucosidase and α-amylase, suggesting their potential in managing diabetes.[13][14]

  • Neuroprotective Effects: The indole scaffold is a key feature in many compounds being investigated for the treatment of neurodegenerative diseases.[15][16]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted indole-5-carbonitriles is highly dependent on the nature and position of the substituents. For instance, in a series of indole-5,6-dicarbonitrile derivatives acting as MAO inhibitors, methylation of the indole nitrogen was found to eliminate MAO-B inhibition, while the nature of the substituent at the 2-position significantly influenced potency.[10]

The following table summarizes the biological activities of selected substituted indole-carbonitrile derivatives:

Compound ClassTarget/ActivityIC₅₀ ValuesReference(s)
3-Chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A0.014 µM[10]
3-Chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-B0.017 µM[10]
Indole-pyridine carbonitrile derivativesα-glucosidase & α-amylasePotent inhibition compared to acarbose (IC₅₀ = 14.50 ± 0.11 μM)[13][14]
N-alkylated indole-3-carbonitrilesDYRK1ADouble-digit nanomolar inhibitors[12][17]
Indole-based Bcl-2 InhibitorsBcl-2Sub-micromolar IC₅₀ values[18]
Indole-based arylsulfonylhydrazidesMCF-7 breast cancer cellsIC₅₀ = 13.2 µM (for compound 5f)[9]
Indole-based PDE5 InhibitorsPDE5Low micromolar IC₅₀ values[11]

Modulation of Key Signaling Pathways

The therapeutic effects of substituted indole-5-carbonitriles are often attributed to their ability to modulate specific intracellular signaling pathways that are dysregulated in disease.

Cancer-Related Pathways

In cancer, indole derivatives have been shown to interfere with critical signaling cascades, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole compounds can inhibit key components of this pathway, leading to the suppression of tumor growth.[19][20][21]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Certain indole derivatives can inhibit NF-κB signaling, thereby reducing inflammation and inducing apoptosis in cancer cells.[19][20]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Indole alkaloids have been shown to modulate this pathway, contributing to their anticancer effects.[22]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole Substituted Indole-5-carbonitriles Indole->PI3K inhibits Indole->Akt inhibits Indole->mTORC1 inhibits

Caption: Modulation of the PI3K/Akt/mTOR pathway by substituted indole-5-carbonitriles.

Neurological Pathways

In the context of neurodegenerative diseases and depression, indole-5-carbonitriles can interact with key components of neurotransmitter systems. For example, vilazodone's dual mechanism of action involves the inhibition of the serotonin transporter (SERT) and partial agonism of the 5-HT1A receptor, both of which are critical for regulating serotonergic neurotransmission.[3]

Conclusion and Future Directions

The journey of substituted indole-5-carbonitriles from their initial discovery to their current status as vital components in drug discovery is a compelling narrative of scientific advancement. The versatility of their synthesis and the breadth of their pharmacological activities underscore their importance in medicinal chemistry. As our understanding of the molecular basis of diseases deepens, the rational design of novel substituted indole-5-carbonitriles targeting specific signaling pathways will undoubtedly lead to the development of next-generation therapeutics for a wide range of human ailments. The continued exploration of this privileged scaffold promises to unlock new and innovative treatments for some of the most challenging medical conditions.

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Foundational

Elucidation of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the spectroscopic characteristics of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectroscopic characteristics of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering critical insights for the unambiguous identification and characterization of this molecule. This document is intended to serve as an essential resource for researchers in medicinal chemistry and drug development, providing the foundational data necessary for quality control, reaction monitoring, and structural verification.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, indole-5-carbonitrile derivatives are of significant interest due to their role as precursors in the development of therapeutic agents. 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile (Figure 1) combines several key structural features: a substituted indole ring, a basic aminoethyl side chain, and a cyano group, making it a versatile building block for a range of molecular targets.

Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of such compounds in a research and development setting. This guide details the expected spectroscopic data for this molecule, explains the interpretation of this data based on fundamental principles and comparison with related structures, and provides standardized protocols for data acquisition.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0br s1HN1-H The indole N-H proton is typically broad and downfield due to hydrogen bonding and quadrupole effects.
~7.8s1HH4This aromatic proton is a singlet as it has no adjacent protons. It is deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing cyano group.
~7.4d1HH6This proton is ortho to the cyano group, leading to deshielding. It will appear as a doublet due to coupling with H7.
~7.2d1HH7This proton is ortho to the indole nitrogen and will appear as a doublet due to coupling with H6.
~3.0t2H-CH₂-CH₂-NH₂These methylene protons are adjacent to the indole ring and will be a triplet due to coupling with the other methylene group.
~2.8t2H-CH₂-CH₂-NH₂These methylene protons are adjacent to the amino group and will appear as a triplet.
~2.4s3HC2-CH₃ The methyl group at the C2 position is a singlet as it has no adjacent protons.
~1.5 - 2.0br s2H-NH₂The protons of the primary amine are often broad and their chemical shift can vary depending on solvent and concentration.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~138C 7aQuaternary carbon at the fusion of the two rings.
~135C 2Carbon bearing the methyl group, shifted downfield due to substitution.
~128C 3aQuaternary carbon at the fusion of the two rings.
~125C 6Aromatic carbon deshielded by the adjacent cyano group.
~122C 4Aromatic carbon, chemical shift influenced by the indole ring system.
~119C ≡NThe nitrile carbon has a characteristic chemical shift in this region.
~112C 7Aromatic carbon adjacent to the indole nitrogen.
~110C 3Quaternary carbon bearing the aminoethyl side chain.
~102C 5Carbon bearing the cyano group, significantly influenced by the nitrile's electron-withdrawing nature.
~40-C H₂-CH₂-NH₂Aliphatic methylene carbon adjacent to the amino group.
~25-CH₂-C H₂-NH₂Aliphatic methylene carbon adjacent to the indole ring.
~12C2-C H₃The methyl carbon appears in the typical upfield region for alkyl groups.
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data quality and reproducibility.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (N-H and -NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR Process Process Raw Data H1_NMR->Process C13_NMR->Process Analyze Spectral Interpretation Process->Analyze IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Sample (KBr Pellet or ATR) Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Generate Transmittance/ Absorbance Spectrum Sample->Process Analyze Functional Group Correlation Process->Analyze

Caption: Workflow for IR analysis of the target compound.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectral Data

For 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile (Molecular Formula: C₁₂H₁₃N₃), the expected monoisotopic mass is approximately 199.11 Da.

Table 4: Predicted Key Mass Spectral Fragments

m/zIonRationale
199[M]⁺Molecular ion.
200[M+H]⁺Protonated molecular ion, commonly observed in soft ionization techniques like ESI.
170[M - CH₂NH₂]⁺Loss of the terminal amino-methylene group, a common fragmentation pathway for aminoethyl side chains.
143[M - C₂H₄NH₂]⁺Cleavage of the entire aminoethyl side chain.
Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule as it is a soft ionization technique that typically keeps the molecular ion intact.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Dissolve Sample in Suitable Solvent Ionize Ionize Sample (e.g., ESI) Prep->Ionize Detect Detect Ions Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Determine Molecular Weight & Fragmentation Pattern Spectrum->Analyze

Caption: Workflow for MS analysis of the target compound.

Conclusion

The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust framework for the unequivocal identification and characterization of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. By understanding the expected spectral features and employing standardized analytical protocols, researchers can ensure the quality and integrity of this important synthetic intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

(As specific experimental data for 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile was not found in the provided search results, a generic reference list for the spectroscopic techniques is provided below. In a real-world scenario, this section would contain citations to the primary literature where the synthesis and characterization of the compound were first reported.)

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Introduction 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a substituted indole derivative of significant interest to the pharmaceutical and life sciences research communities. Its structural similarity to endoge...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a substituted indole derivative of significant interest to the pharmaceutical and life sciences research communities. Its structural similarity to endogenous signaling molecules, such as serotonin, suggests a potential for biological activity, making it a valuable scaffold in drug discovery programs. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development as a therapeutic agent or research tool. Poor solubility can hinder bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide provides a comprehensive technical overview of the critical aspects of solubility and stability for 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this and similar molecules. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reliable data.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in various experimental and physiological environments.

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃PubChem
Molecular Weight 199.25 g/mol PubChem
CAS Number 74885-64-6PubChem
Appearance White to off-white solid (predicted)---
pKa (Predicted) Basic pKa due to the primary amine (~9-10), acidic pKa of the indole N-H (~16-17)---

The presence of a primary amine, a nitrile group, and a substituted indole ring system dictates the molecule's solubility and stability characteristics. The basic amino group suggests that the compound's solubility will be highly pH-dependent, with increased solubility in acidic conditions due to the formation of a more polar ammonium salt. The indole ring, while contributing to some hydrophobicity, is also susceptible to oxidative and photolytic degradation.[1][2]

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[3] A comprehensive solubility profile in various solvents and media is therefore essential during pre-formulation studies.

Predicted Solubility Profile

Based on its structure, the solubility of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is predicted as follows:

  • Aqueous Solubility: Sparingly soluble in neutral aqueous solutions. The tryptamine portion of the molecule is known to be sparingly soluble in aqueous buffers.[3] The overall hydrophobicity of the indole ring system will likely limit its solubility in water.

  • pH-Dependent Aqueous Solubility: Solubility is expected to increase significantly in acidic aqueous solutions (e.g., pH 1-4) due to the protonation of the primary amine to form a more soluble salt. Conversely, in basic solutions, the compound will exist in its less soluble free base form.

  • Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Tryptamine itself shows good solubility in these solvents.[3] The indole-5-carbonitrile moiety is also known to be soluble in organic solvents.[4]

Experimental Determination of Solubility

1. Thermodynamic (Shake-Flask) Solubility Protocol

This method determines the equilibrium solubility of the compound, which is a critical parameter for understanding its intrinsic dissolution behavior.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the supernatant by centrifugation and/or filtration through a 0.22 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described later in this guide.

2. Kinetic Solubility Protocol

Kinetic solubility is often assessed in early drug discovery to identify compounds with potential solubility liabilities. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock solution to a series of aqueous buffers (e.g., PBS pH 7.4) to create a range of concentrations.

  • Precipitation Detection: Incubate the solutions for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering using a nephelometer to determine the concentration at which precipitation occurs.

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Add excess compound to solvent thermo_equilibrate Equilibrate (24-72h) thermo_start->thermo_equilibrate thermo_separate Centrifuge/Filter thermo_equilibrate->thermo_separate thermo_quantify Quantify by HPLC thermo_separate->thermo_quantify kinetic_start Prepare DMSO stock kinetic_dilute Dilute in aqueous buffer kinetic_start->kinetic_dilute kinetic_incubate Incubate (1-2h) kinetic_dilute->kinetic_incubate kinetic_detect Detect precipitation kinetic_incubate->kinetic_detect

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways and establishing a suitable shelf-life for the compound. Forced degradation studies, or stress testing, are performed to accelerate the degradation process and provide insight into the intrinsic stability of the molecule.[1]

Predicted Stability Profile
  • Hydrolytic Stability: The nitrile group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or amide. The indole ring itself is generally stable to hydrolysis.

  • Oxidative Stability: The electron-rich indole ring is prone to oxidation.[5][6] The 2-methyl group may offer some steric hindrance, but oxidation at other positions of the indole nucleus is possible, leading to the formation of oxindoles or other oxygenated derivatives.[1][7]

  • Thermal Stability: Tryptamine and its derivatives can undergo thermal degradation, particularly at elevated temperatures.[6]

  • Photostability: Indole compounds are known to be light-sensitive and can degrade upon exposure to UV or visible light.[8]

Forced Degradation Protocol

The following conditions are recommended for forced degradation studies. The goal is to achieve 5-20% degradation of the parent compound.

1. Stock Solution Preparation: Prepare a solution of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for up to 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for up to 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for up to 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for up to 7 days. Also, heat a solution of the compound at 60°C.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis: At appropriate time points, withdraw samples, quench the reaction if necessary (e.g., neutralization), and analyze by a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

G cluster_stress Stress Conditions start API Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solution at 60°C, Solid at 80°C) start->thermal photo Photolytic (ICH Q1B light source) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate the parent compound from its degradation products and any process-related impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for indole-containing compounds.[9]

Recommended HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure protonation of the primary amine, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution Start with a low percentage of B, increasing over timeEnsures elution of both polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength ~280 nmIndole compounds typically have a strong UV absorbance around this wavelength.
Injection Volume 10-20 µLStandard injection volume.
Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing the stressed samples and ensuring that the parent peak is well-resolved from all degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: The method should be linear over a range of concentrations that encompasses the expected working concentration.

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

References

  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667–2669.
  • Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
  • Tiedink, H. G., Hissink, A. M., van Broekhoven, L. W., & Jongen, W. M. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 27(10), 657–663.
  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3173-3176.
  • Mazzocco, A., et al. (2015). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(6), 299.
  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant physiology, 91(1), 9–12.
  • Li, T., & Young, L. Y. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2688.
  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals.
  • Zhang, X., et al. (2019). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers, 6(10), 1549-1554.
  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC.
  • Gu, J. D., & Chen, M. (2007). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms.
  • Johansen, J. E., et al. (1999). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383).
  • Solubility of Things. (n.d.). Tryptamine. Retrieved from [Link]

  • La-Venia, A., et al. (2020). Electrochemical oxidation of 3-substituted Indoles. Organic & Biomolecular Chemistry, 18(4), 633-637.
  • Mondal, S., et al. (2018). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of indoles...
  • Patent US2943093A. (1960). Process of purifying tryptamine com-.
  • Lobayan, R. M., et al. (2013). Aqueous solvent effects on the conformational space of tryptamine. Structural and electronic analysis. Journal of molecular modeling, 19(3), 1145–1156.
  • Reddy, G. S., et al. (2014). Development and validation of a stability indicating HPLC method for analysis of Altretamine in bulk drug and pharmaceutical for. International Journal of Pharmaceutical Sciences and Research, 5(10), 4328.
  • Reddy, Y. R., et al. (2013).
  • Gu, J. D., & Berry, D. F. (1992). Degradation of Substituted Indoles by an Indole-Degrading Methanogenic Consortium. PubMed.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Gotvaldova, K., et al. (2022). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Introduction 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a substituted indole derivative of significant interest in pharmaceutical research and development.[1] The indole scaffold is a core component of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a substituted indole derivative of significant interest in pharmaceutical research and development.[1] The indole scaffold is a core component of numerous biologically active compounds, and the presence of the aminoethyl, methyl, and carbonitrile functional groups suggests potential applications in medicinal chemistry.[2][3] The nitrile group, in particular, is a versatile functional group that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

This document provides a comprehensive guide to the analytical techniques for the quantification of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. It is intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be robust and reliable, adhering to the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is crucial for developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₃[1]
Molecular Weight199.25 g/mol [1]
IUPAC Name3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile[1]
SMILESCC1=C(C2=C(N1)C=CC(=C2)C#N)CCN[1]

This data is essential for mass spectrometry-based methods and for preparing standard solutions of known concentrations.

Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the desired throughput. This guide will focus on the most pertinent and powerful techniques for the quantification of this indole derivative: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[7][8] For 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is most suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases. The indole ring system of the target molecule contains a chromophore that absorbs ultraviolet (UV) light, allowing for its detection and quantification.

Causality in Method Development: The choice of a C18 column is based on the hydrophobic nature of the indole ring. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution from potential impurities. The pH of the aqueous buffer is a critical parameter to control the ionization state of the amino group, which significantly impacts retention time and peak symmetry.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for good peak shape of the basic amine.
Mobile Phase BAcetonitrileCommon organic modifier with good UV transparency.
Gradient10-90% B over 10 minTo elute the compound with a reasonable retention time and good peak shape.
Flow Rate1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature30 °CTo ensure reproducible retention times.
Injection Volume10 µLA standard volume to balance sensitivity and peak shape.
Detection Wavelength~280 nmIndole compounds typically have strong absorbance in this region.[9]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substances, a simple dissolution in the mobile phase may be sufficient. For complex matrices like biological fluids, a sample extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances.[7]

4. Method Validation (as per ICH Q2(R1) Guidelines): [4][5][6][10]

  • Specificity: Analyze a blank sample, a sample spiked with the analyte, and a placebo sample to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.[9]

  • Range: The range should cover 80-120% of the expected sample concentration.[10]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[11][12][13] This method is particularly suited for quantifying low concentrations of the analyte in complex biological matrices. The analyte is first separated by LC, then ionized (typically by electrospray ionization - ESI), and the precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.

Causality in Method Development: The choice of ESI in positive ion mode is based on the presence of the basic amino group, which is readily protonated. The selection of precursor and product ions is specific to the analyte's structure, ensuring high selectivity. An isotopically labeled internal standard is often used to correct for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

ParameterRecommended ConditionRationale
ColumnC18, 2.1 x 50 mm, 1.8 µmSmaller particle size for better resolution and faster analysis (UPLC).
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes ionization.
Mobile Phase BAcetonitrileCommon organic modifier.
Gradient5-95% B over 5 minA faster gradient is possible with UPLC.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CTo ensure reproducible chromatography.
Injection Volume5 µLSmaller injection volume is typical for LC-MS/MS.

3. MS/MS Conditions:

ParameterRecommended ConditionRationale
Ionization ModePositive Electrospray Ionization (ESI+)The amino group is easily protonated.
Precursor Ion (Q1)m/z 199.1[M+H]⁺ for C₁₂H₁₃N₃.
Product Ion (Q3)To be determined by infusionA characteristic fragment ion needs to be identified.
Collision EnergyTo be optimizedThe voltage required to produce the optimal abundance of the product ion.
Dwell Time100 msThe time spent acquiring data for a specific transition.

4. Standard and Sample Preparation:

  • Internal Standard (IS): An isotopically labeled analog of the analyte (e.g., deuterated) is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but all solutions should be spiked with the internal standard at a fixed concentration. For biological samples, protein precipitation followed by SPE is a common and effective sample clean-up strategy.[7]

5. Method Validation (as per FDA/ICH Bioanalytical Method Validation Guidelines):

  • Validation parameters are similar to HPLC-UV but with a focus on matrix effects, recovery, and stability (freeze-thaw, short-term, long-term).

Workflow and Data Presentation

Workflow Diagram

The general workflow for the quantification of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is as follows:

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation & Reporting Prep Sample and Standard Preparation LC LC Separation (HPLC/UPLC) Prep->LC QC QC Sample Preparation QC->LC Detect Detection (UV or MS/MS) LC->Detect Integration Peak Integration Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Validation Method Validation (ICH Q2(R1)) Quant->Validation Report Final Report Validation->Report

Sources

Application

Application Notes and Protocols for Cell-Based Assaying of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] From the potent anti-cancer vinca alkaloids to novel synthetic derivatives, the indole motif is a recurring feature in oncology drug discovery.[1][3] These compounds exert their effects through diverse mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways that govern cell proliferation and survival.[3][4][5]

This document provides a detailed protocol for the initial characterization of the novel compound, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile , using a robust and widely accepted cell-based assay. Given the prevalence of antiproliferative activity within the indole class of molecules, a primary assessment of this compound's effect on cancer cell viability is a logical and crucial first step in elucidating its potential therapeutic value.[6][7][8] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that serves as a reliable indicator of cellular metabolic activity and, by extension, cell viability and proliferation.

The following sections will provide a comprehensive, step-by-step guide to performing the MTT assay with 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, including the scientific rationale behind key steps, data interpretation, and a discussion of potential mechanisms of action that could be explored in subsequent studies.

Compound Profile: 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

PropertyValueSource
IUPAC Name 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile[9]
Molecular Formula C₁₂H₁₃N₃[9]
Molecular Weight 199.25 g/mol [9]
CAS Number 74885-64-6[9]

Potential Antiproliferative Mechanisms of Indole Derivatives

The antiproliferative effects of indole compounds can be attributed to a variety of cellular mechanisms. Understanding these potential pathways is crucial for designing follow-up experiments to elucidate the specific mode of action of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile should it exhibit cytotoxic activity.

cluster_0 Indole Compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Indole 3-(2-aminoethyl)-2-methyl- 1H-indole-5-carbonitrile Tubulin Tubulin Polymerization Indole->Tubulin Inhibition TopoII Topoisomerase II Indole->TopoII Inhibition CDKs Cyclin-Dependent Kinases (CDKs) Indole->CDKs Modulation Apoptosis Apoptotic Pathways (e.g., Bax, p53) Indole->Apoptosis Induction MitoticArrest Mitotic Arrest Tubulin->MitoticArrest DNADamage DNA Damage TopoII->DNADamage CellCycleArrest Cell Cycle Arrest (G1, G2/M) CDKs->CellCycleArrest ProgrammedCellDeath Apoptosis Apoptosis->ProgrammedCellDeath

Figure 1. Potential mechanisms of antiproliferative indole compounds.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to assess the cytotoxic effects of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).

Materials
  • 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Workflow

A 1. Cell Seeding Plate cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of the indole compound to the wells. A->B C 3. Incubation Incubate the plate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Remove MTT solution and add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F

Figure 2. Workflow of the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time can be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Determine IC₅₀:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Expected Outcomes and Next Steps

The results of the MTT assay will provide a quantitative measure of the cytotoxic or anti-proliferative effects of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile.

ParameterInterpretation
High IC₅₀ The compound has low or no cytotoxic activity at the tested concentrations.
Low IC₅₀ The compound exhibits significant anti-proliferative activity.

Should the compound demonstrate potent anti-proliferative activity, subsequent studies should be designed to elucidate its mechanism of action. These could include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[10]

  • Apoptosis Assays: Employing techniques such as Annexin V staining or TUNEL assays to ascertain if the compound induces programmed cell death.

  • Western Blotting: To investigate the compound's effect on the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, CDKs, p53, Bax, Bcl-2).[10]

  • Tubulin Polymerization Assays: To directly assess if the compound interferes with microtubule dynamics.

Conclusion

This application note provides a foundational protocol for the initial biological evaluation of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. By leveraging the known anti-proliferative potential of the indole scaffold, the MTT assay serves as a critical first step in characterizing this novel compound. The data generated will be instrumental in guiding future research and determining the potential of this molecule as a lead compound in drug discovery.

References

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. [Link]

  • Antiproliferative Effect of Indole Phytoalexins. MDPI. [Link]

  • Anti-proliferative effects of indole derivatives. (A), Schematic... ResearchGate. [Link]

  • Design, synthesis and antiproliferative activity of indole analogues of indanocine. MedChemComm (RSC Publishing). [Link]

  • Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. PMC - PubMed Central. [Link]

  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters. [Link]

  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Bentham Science. [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. NIH. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. PubChem. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Semantic Scholar. [Link]

  • 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride. Abound. [Link]

  • 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride. 北京欣恒研科技有限公司. [Link]

  • 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride. MySkinRecipes. [Link]

  • 3-(2-aminoethyl)-1H-indol-5-ol. PubChem. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

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Method

Application Notes and Protocols: 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile in Neuroscience Research

For: Researchers, scientists, and drug development professionals in neuroscience. Introduction: A Versatile Scaffold for Probing the Serotonergic System 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, also known as 2...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: A Versatile Scaffold for Probing the Serotonergic System

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, also known as 2-methyl-5-cyanotryptamine, is a tryptamine derivative with significant potential in neuroscience research. Its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes it a valuable precursor for the synthesis of novel ligands targeting various serotonin receptors. The indole core, coupled with an aminoethyl side chain, provides a foundational structure for interaction with serotonergic binding sites, while the 2-methyl and 5-carbonitrile groups offer opportunities for chemical modification to enhance selectivity and potency for specific 5-HT receptor subtypes.

These application notes will provide a comprehensive guide to leveraging this compound in neuroscience drug discovery, focusing on its role as a key intermediate in the synthesis of potent and selective serotonergic agents. We will delve into synthetic strategies, and detail protocols for the subsequent in vitro and in vivo characterization of newly developed ligands.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is crucial for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₁₂H₁₃N₃[1]
Molecular Weight199.25 g/mol [1]
AppearanceTypically a solid
StorageStore at 2-8°C under an inert atmosphere to prevent degradation.[2]
SolubilitySolubility can be enhanced by conversion to its hydrochloride salt.[2]

Note: It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: A Building Block for Novel Serotonergic Ligands

The primary application of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile in neuroscience research is as a starting material for the synthesis of more complex molecules with tailored affinities for specific serotonin receptors. The indole scaffold is a common feature in a vast array of biologically active compounds.[3][4]

Rationale for Use in Serotonin Receptor Ligand Synthesis

The serotonergic system is implicated in a wide range of physiological and pathological processes, including mood, cognition, sleep, and appetite. Consequently, serotonin receptors are key targets for the treatment of various neuropsychiatric disorders such as depression, anxiety, schizophrenia, and migraine. The development of receptor subtype-selective ligands is essential for elucidating the specific roles of these receptors and for designing therapeutics with improved efficacy and fewer side effects.

The structure of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile provides a strategic starting point for medicinal chemists. The primary amine of the aminoethyl side chain can be readily functionalized to introduce various substituents that can modulate receptor affinity and selectivity. The 5-carbonitrile group can also be chemically transformed into other functional groups to further explore the structure-activity relationship (SAR).

A notable structural analog, 2-methyl-5-hydroxytryptamine (2-methylserotonin), is a known moderately selective full agonist at the 5-HT₃ receptor.[5] This provides a strong rationale for using 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile as a scaffold to develop novel 5-HT₃ receptor modulators, as well as ligands for other 5-HT receptor subtypes.

Synthetic Protocol: From Precursor to a Putative 5-HT₃ Receptor Ligand

The following is a representative, multi-step protocol for the synthesis of a novel, hypothetical 5-HT₃ receptor ligand starting from 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. This protocol is intended as a template that can be adapted and optimized by researchers.

G A 3-(2-aminoethyl)-2-methyl- 1H-indole-5-carbonitrile B N-Boc Protection A->B Boc₂O, Et₃N, DCM C Boc-protected intermediate B->C D Reductive Amination with Target-Specific Aldehyde/Ketone C->D R-CHO, NaBH(OAc)₃ E N-Substituted Intermediate D->E F Boc Deprotection (e.g., TFA) E->F TFA in DCM G Final Ligand F->G H Salt Formation (optional, for improved solubility) G->H HCl in Et₂O I Purified Ligand Salt H->I

Caption: Synthetic workflow for a novel serotonergic ligand.

Step 1: N-Boc Protection of the Primary Amine

  • Dissolve 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (Et₃N, 2.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected intermediate.

Step 2: Reductive Amination to Introduce Target-Specific Moiety

  • Dissolve the N-Boc protected intermediate (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol).

  • Add the desired aldehyde or ketone (e.g., a substituted benzaldehyde, 1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the N-substituted intermediate in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor for the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers and concentrate to yield the final ligand.

Step 4: (Optional) Salt Formation

  • Dissolve the final ligand in a minimal amount of diethyl ether (Et₂O).

  • Add a solution of HCl in Et₂O dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold Et₂O, and dry under vacuum to obtain the hydrochloride salt.

Protocols for Biological Evaluation of Synthesized Ligands

Once a novel ligand is synthesized, a systematic biological evaluation is necessary to determine its pharmacological profile.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesized Ligand B Radioligand Binding Assay (Determine Ki) A->B C Functional Assay (e.g., Ca²⁺ imaging, cAMP assay) (Determine EC₅₀/IC₅₀ and Emax) B->C D Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) C->D E Pharmacokinetic Studies (ADME)

Caption: Workflow for biological evaluation of synthesized ligands.

In Vitro Protocol: Radioligand Binding Assay for 5-HT₃ Receptors

This protocol determines the binding affinity (Ki) of the synthesized ligand for the 5-HT₃ receptor.

Materials:

  • Cell membranes expressing human 5-HT₃ receptors (e.g., from HEK293 cells).

  • Radioligand: [³H]GR65630 (a high-affinity 5-HT₃ antagonist).

  • Synthesized ligand stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Granisetron (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized ligand in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM granisetron (for non-specific binding) or 50 µL of the synthesized ligand dilution.

    • 50 µL of [³H]GR65630 (at a final concentration equal to its Kd).

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the synthesized ligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Protocol: Functional Assay - Calcium Imaging in 5-HT₃ Receptor-Expressing Cells

This protocol assesses the functional activity (agonist or antagonist) of the synthesized ligand by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT₃ receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Serotonin (as a reference agonist).

  • Granisetron (as a reference antagonist).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Plate the 5-HT₃ receptor-expressing cells in 96-well plates and grow to confluence.

  • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • For agonist testing:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject varying concentrations of the synthesized ligand and record the change in fluorescence over time.

    • Inject a maximal concentration of serotonin as a positive control.

  • For antagonist testing:

    • Pre-incubate the cells with varying concentrations of the synthesized ligand for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of serotonin (e.g., its EC₈₀) and record the fluorescence response.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal effect (Emax).

In Vivo Protocol: Elevated Plus Maze for Anxiolytic Activity

This protocol is a standard behavioral test to assess the anxiolytic or anxiogenic effects of a synthesized ligand in rodents.

Materials:

  • Elevated plus maze apparatus.

  • Rodents (mice or rats).

  • Synthesized ligand formulated for in vivo administration (e.g., dissolved in saline or a suitable vehicle).

  • Vehicle control.

  • Positive control (e.g., diazepam).

  • Video tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the synthesized ligand, vehicle, or positive control to the animals (e.g., via intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).

  • Place the animal in the center of the elevated plus maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the animal's behavior using a video camera.

  • Analyze the video recordings to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a valuable and versatile chemical tool for neuroscience researchers. While direct biological data on the compound itself is limited, its utility as a synthetic precursor for generating novel serotonergic ligands is well-established by its structural relationship to known active compounds. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive biological evaluation of new chemical entities derived from this promising scaffold, thereby facilitating the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride. MySkinRecipes. [Link]

  • 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. PubChem. [Link]

  • 2-methyl-5-HT. PubChem. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • 2-Methyl-5-hydroxytryptamine. Wikipedia. [Link]

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Application

Application Notes and Protocols: Radiolabeling of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile for Neuroreceptor Imaging

Foreword: Unveiling Neurological Pathways with Precision The intricate signaling networks of the central nervous system (CNS) remain a primary frontier in biomedical research. Positron Emission Tomography (PET) and Singl...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Neurological Pathways with Precision

The intricate signaling networks of the central nervous system (CNS) remain a primary frontier in biomedical research. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the non-invasive interrogation of these pathways at the molecular level. The development of novel radiotracers with high specificity and favorable pharmacokinetic profiles is paramount to advancing our understanding of neurological disorders and accelerating the development of effective therapeutics. This document provides a comprehensive guide for the radiolabeling of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, a promising candidate for imaging key neuroreceptors.

Scientific Background and Significance

The target molecule, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, belongs to the tryptamine class of compounds. Tryptamines are structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and often exhibit affinity for various serotonin receptors.[1] The strategic placement of a methyl group at the 2-position and a carbonitrile at the 5-position of the indole scaffold can significantly influence receptor subtype selectivity and pharmacokinetic properties.

Substituted tryptamines have demonstrated notable affinity for several serotonin receptor subtypes, including the 5-HT2A and 5-HT6 receptors.[2][3] The 5-HT2A receptor is implicated in a range of neuropsychiatric conditions, including depression, schizophrenia, and psychedelic experiences, making it a crucial target for therapeutic intervention and in vivo imaging.[2] The 5-HT6 receptor is predominantly expressed in the CNS and is a key target for cognitive disorders such as Alzheimer's disease and schizophrenia.[4][5]

The development of a radiolabeled version of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile would provide a valuable tool for:

  • In vivo mapping of serotonin receptor distribution and density in healthy and diseased states.

  • Investigating receptor occupancy of novel therapeutic agents targeting these receptors.

  • Enhancing our understanding of the pathophysiology of various neurological and psychiatric disorders.

This guide will detail the necessary steps for the synthesis of a suitable precursor, subsequent radiolabeling with PET and SPECT isotopes, and the essential quality control measures to ensure the final radiotracer is suitable for preclinical imaging studies.

Precursor Synthesis: A Strategic Approach

A critical prerequisite for any radiolabeling campaign is the synthesis of a precursor molecule that is amenable to the incorporation of a radionuclide in the final step. The following proposed synthetic route is based on established indole chemistry.

Diagram of Proposed Precursor Synthesis

G cluster_0 Precursor Synthesis Workflow A 2-Methyl-1H-indole-5-carbonitrile B Gramine Synthesis A->B Mannich Reaction (Formaldehyde, Dimethylamine) C 3-((Dimethylamino)methyl)-2-methyl-1H-indole-5-carbonitrile B->C D Quaternization C->D Methyl Iodide E Cyanide Displacement D->E NaCN or KCN F 3-(Cyanomethyl)-2-methyl-1H-indole-5-carbonitrile E->F G Reduction F->G LiAlH4 or Raney Nickel H Precursor: 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile G->H

Caption: Proposed synthetic workflow for the precursor molecule.

Radiolabeling Methodologies

The choice of radionuclide is dependent on the imaging modality (PET or SPECT) and the desired pharmacokinetic profile of the tracer. Here, we present protocols for labeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for PET imaging, and Iodine-123 ([¹²³I]) for SPECT imaging.

Method 1: [¹¹C]Carbonylation of the Primary Amine for PET Imaging

This method involves the reaction of the primary amine of the precursor with cyclotron-produced [¹¹C]CO₂ to form a [¹¹C]carbamate or related functional group.

  • [¹¹C]CO₂ Production and Trapping: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Trap the [¹¹C]CO₂ in a solution of the precursor (1-2 mg) in a suitable solvent (e.g., DMF, DMSO) containing a strong, non-nucleophilic base such as DBU or BEMP.[6]

  • [¹¹C]Isocyanate Formation: The trapped [¹¹C]CO₂ will react with the primary amine to form a [¹¹C]isocyanate intermediate.[7][8]

  • Reduction to [¹¹C]Formamide (Optional): The [¹¹C]isocyanate can be reduced to the corresponding [¹¹C]formamide using a mild reducing agent like sodium borohydride.[7]

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the desired radiolabeled product.

  • Formulation: Reformulate the purified product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo administration.

Diagram of [¹¹C]Labeling Workflow

G cluster_0 [¹¹C]Labeling Workflow A [¹¹C]CO₂ Production B Trapping with Precursor and Base A->B C [¹¹C]Isocyanate Formation B->C D Optional Reduction (e.g., NaBH₄) C->D E HPLC Purification C->E Direct Purification D->E F Formulation E->F G Quality Control F->G

Caption: Workflow for [¹¹C]-labeling of the precursor molecule.

Method 2: [¹⁸F]Fluorination for PET Imaging

Nucleophilic substitution with [¹⁸F]fluoride is a common and versatile method for radiolabeling PET tracers.[2][9] This requires a precursor with a suitable leaving group.

To utilize [¹⁸F]fluoride, the precursor must be modified to include a leaving group (e.g., tosylate, mesylate, or a nitro group for aromatic substitution) at the desired labeling position. For labeling on the ethylamino side chain, the primary amine can be protected, and the terminal position functionalized.

  • [¹⁸F]Fluoride Production and Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Activate the [¹⁸F]fluoride by azeotropic drying with acetonitrile in the presence of a phase-transfer catalyst such as Kryptofix 2.2.2 (K222) and potassium carbonate.[1]

  • Radiolabeling Reaction: Add the modified precursor (2-5 mg) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) to the dried [¹⁸F]fluoride/K222 complex. Heat the reaction mixture at a specified temperature (typically 80-150 °C) for a set time (5-20 minutes).

  • Deprotection (if necessary): If a protecting group was used, perform the deprotection step under appropriate conditions (e.g., acidic or basic hydrolysis).

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: Formulate the final product as described for the [¹¹C] labeled compound.

Method 3: [¹²³I]Iodination for SPECT Imaging

Radioiodination is a well-established method for preparing SPECT tracers.[10] Direct electrophilic iodination of the electron-rich indole ring is a feasible approach.

  • Precursor and Reagents: Dissolve the precursor (0.5-1 mg) in a suitable solvent (e.g., acetic acid or a buffer solution).

  • Radioiodination: Add [¹²³I]NaI and an oxidizing agent (e.g., Chloramine-T or Iodogen®) to the precursor solution. Allow the reaction to proceed at room temperature for a short period (1-10 minutes).

  • Quenching: Quench the reaction by adding a reducing agent such as sodium metabisulfite.

  • Purification: Purify the reaction mixture using semi-preparative HPLC.

  • Formulation: Formulate the purified radiotracer in a suitable buffer for injection.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and the reliability of imaging data.[11][12]

QC Test Method Acceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopy> 99.5%
Radiochemical Purity Analytical HPLC, Radio-TLC> 95%
Chemical Purity Analytical HPLC (UV detector)Peak corresponding to the non-radiolabeled standard should be minimal.
Specific Activity Calculated from the radioactivity and the mass of the compoundAs high as possible to minimize pharmacological effects.
pH pH meter or pH strips4.5 - 7.5
Sterility Incubation in culture mediaNo microbial growth.
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per regulatory guidelines)
Residual Solvents Gas Chromatography (GC)Below limits specified by pharmacopeias (e.g., USP <467>).

In Vitro and In Vivo Stability

The stability of the radiolabeled compound should be assessed both in vitro and in vivo to ensure that the detected radioactive signal accurately reflects the distribution of the intact tracer.

  • In Vitro Stability: Incubate the radiolabeled compound in human or rat plasma at 37°C and analyze aliquots at various time points by radio-HPLC to determine the extent of degradation.

  • In Vivo Stability: Administer the radiotracer to a rodent model and collect blood samples at different time points. Analyze the plasma for the presence of radiometabolites using radio-HPLC.

Conclusion

The successful radiolabeling of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile will provide a novel and valuable tool for the in vivo investigation of serotonin receptor systems. The protocols outlined in this document provide a robust framework for the synthesis, radiolabeling, and quality control of this promising neuroimaging agent. Adherence to these guidelines will ensure the production of a high-quality radiotracer suitable for preclinical evaluation and, potentially, future clinical translation.

References

  • Glennon, R. A., et al. (2000). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT 6 Serotonin Receptors. Journal of Medicinal Chemistry, 43(5), 1011–1018. Available from: [Link]

  • Kovaleva, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 385(1), 133-144. Available from: [Link]

  • Glennon, R. A., et al. (2000). 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. Journal of Medicinal Chemistry, 43(5), 1011-8. Available from: [Link]

  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-32. Available from: [Link]

  • Miller, P. W., et al. (2008). F-18 radiochemistry, labeling strategies and synthetic routes. Chemical Communications, (44), 5435-5456. Available from: [Link]

  • Marszałł, M. P., & Szymański, P. (2015). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 305(2), 523–530. Available from: [Link]

  • Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. Polimi OpenKnowledge. Available from: [Link]

  • Shin, J., et al. (2018). Synthesis and characterization of radioiodinated 3-phenethyl-2-indolinone derivatives for SPECT imaging of survivin in tumors. Bioorganic & Medicinal Chemistry, 26(12), 3446-3453. Available from: [Link]

  • Luzi, F., et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-¹¹C]formamides from primary amines and [¹¹C]CO₂. EJNMMI Radiopharmacy and Chemistry, 5(1), 22. Available from: [Link]

  • Verbeek, J., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Available from: [Link]

  • Islam, E., Muzzioli, R., & Pisaneschi, F. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. Available from: [Link]

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  • Spratt, J. A. (n.d.). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. Available from: [Link]

  • Hooker, J. M. (2016). ¹¹C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. Trends in Chemistry, 1(1), 1-13. Available from: [Link]

  • Al-Qahtani, M. H. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. Available from: [Link]

  • Gerstmeier, J., et al. (2016). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 59(1), 329-347. Available from: [Link]

  • Scott, P. J. H. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Available from: [Link]

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  • Sadowski, M., & Albrecht, Ł. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6140. Available from: [Link]

  • Ivachtchenko, A. V., et al. (2004). 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(22), 5537-5541. Available from: [Link]

  • Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of Medicinal Chemistry, 35(19), 3625-3632. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22359-22380. Available from: [Link]

  • PubChem. (n.d.). 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. Available from: [Link]

  • Piel, M., et al. (2016). In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. Molecules, 21(9), 1144. Available from: [Link]

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  • Yilmaz, B., et al. (2018). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. Xenobiotica, 49(10), 1163-1171. Available from: [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Purification of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Welcome to the technical support center for the purification of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges presented by this molecule.

Introduction: The Purification Challenge

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a polar, basic compound, a structural motif common in many pharmacologically active agents, including the triptan class of drugs.[1][2] Its purification is complicated by the presence of three key functional groups:

  • A basic primary amine: Prone to strong interactions with acidic stationary phases (like silica gel), leading to peak tailing in chromatography.[3][4]

  • A polar nitrile group: This group enhances the molecule's polarity and can participate in hydrogen bonding.[5][6]

  • An indole ring system: Susceptible to oxidation and other side reactions, potentially generating a host of related impurities.

This guide provides a structured, question-and-answer approach to address the most common issues encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: My primary purification attempt using normal-phase silica gel chromatography is failing, with most of my compound sticking to the column or showing severe tailing. What is happening?

A1: This is a classic problem when purifying basic compounds on acidic silica gel. The primary amine on your molecule is protonated by the acidic silanol groups on the silica surface, leading to strong ionic interactions and poor elution.

To mitigate this, you can:

  • Use a basic modifier in your mobile phase: Adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol) will neutralize the acidic sites on the silica and improve peak shape. A typical starting concentration is 0.1-1% TEA.

  • Switch to a different stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[7]

    • Amine-functionalized silica: These columns have a bonded phase that shields the basic analytes from the silica surface, leading to improved peak shape without the need for mobile phase modifiers.[8]

    • Reversed-phase chromatography: This is often the preferred method for polar compounds.

Q2: I am observing a cluster of closely-eluting impurities in my HPLC analysis. What are the likely sources of these impurities?

A2: Impurities can arise from several sources during the synthesis of indole derivatives, which often involves harsh acidic conditions as seen in the Fischer indole synthesis.[9] Potential impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products of the synthesis: Incomplete reactions or side reactions can lead to a variety of structurally related impurities.[9] For instance, in syntheses related to triptans, dimeric impurities have been observed.[10][11]

  • Degradation products: Indoles can be sensitive to air and light, leading to oxidation products.

A thorough analysis of your synthetic route and reaction conditions can provide clues to the identity of these impurities.

Q3: I am struggling to achieve good peak shape in my reversed-phase HPLC analysis. What are the key parameters to optimize?

A3: Peak tailing in reversed-phase HPLC for basic compounds like yours is common due to interactions with residual silanols on the C18 stationary phase.[3][4] Here’s a systematic approach to optimization:

  • Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) ensures that the silanol groups are fully protonated and less likely to interact with your protonated amine.[3] Use a buffer like phosphate or formate to maintain a stable pH.

  • Use a Modern, End-Capped Column: Newer generation HPLC columns are designed with advanced end-capping to minimize the number of accessible silanol groups, significantly improving peak shape for basic analytes.

  • Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete with your analyte for interaction with the residual silanol groups.

The following diagram illustrates a typical workflow for troubleshooting peak tailing in HPLC:

hplc_troubleshooting start Peak Tailing Observed check_column Is the column old or a general-purpose C18? start->check_column change_column Switch to a modern, end-capped column designed for basic compounds. check_column->change_column Yes optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase No change_column->optimize_mobile_phase adjust_ph Adjust pH to 2.5-3.5 with a buffer. optimize_mobile_phase->adjust_ph add_modifier Add a competing base (e.g., 0.1% TEA). adjust_ph->add_modifier good_peak_shape Symmetrical Peak Achieved add_modifier->good_peak_shape

Caption: HPLC Peak Tailing Troubleshooting Workflow.

Troubleshooting Guides

Chromatographic Purification
ProblemPotential CauseSuggested Solution
Severe peak tailing on silica gel Strong interaction of the basic amine with acidic silanol groups.1. Add 0.5-1% triethylamine to the mobile phase (e.g., DCM/MeOH). 2. Use a different stationary phase like alumina or amine-functionalized silica.[7][8]
Poor separation of closely related impurities in RP-HPLC Insufficient selectivity of the mobile phase.1. Optimize the mobile phase pH to alter the ionization of the analyte and impurities. 2. Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). 3. Consider using an ion-pairing reagent if pH adjustment is ineffective.
Compound elutes in the void volume in RP-HPLC The compound is too polar for the stationary phase and mobile phase conditions.1. Decrease the amount of organic solvent in the mobile phase. 2. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[7]
Crystallization
ProblemPotential CauseSuggested Solution
Oiling out during crystallization The compound is too soluble in the chosen solvent system, or the cooling rate is too fast.1. Use a more non-polar solvent system. 2. Slow down the cooling process. 3. Add the anti-solvent very slowly with vigorous stirring.
Poor recovery from crystallization The compound has significant solubility in the mother liquor.1. Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C). 2. Concentrate the mother liquor and attempt a second crop of crystals.
Formation of an amorphous solid instead of crystals Rapid precipitation.1. Try a different solvent system. Good solvent pairs for similar compounds include methanol/water and heptane/ethyl acetate.[12] 2. Consider salt formation to induce crystallinity.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC

This protocol is a starting point and should be optimized based on your specific impurity profile.

  • Column: C18, 5 µm, ≥ 20 mm ID. A column specifically designed for the purification of basic compounds is highly recommended.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    5 5
    25 50
    30 95
    35 95
    36 5

    | 40 | 5 |

  • Flow Rate: Dependent on column diameter.

  • Detection: UV at 220 nm and 280 nm.

  • Post-Purification: Fractions containing the pure product should be combined and the solvent removed under reduced pressure. The resulting TFA or formate salt can be used directly or the free base can be obtained by neutralization and extraction.

Protocol 2: Salt Formation and Recrystallization

Formation of a salt can improve the handling and crystallinity of your compound.

  • Dissolution: Dissolve the crude 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile in a minimal amount of a suitable solvent like isopropanol or methanol.

  • Acid Addition: Add a solution of one equivalent of an acid (e.g., HCl in isopropanol, or a solution of succinic or fumaric acid in a suitable solvent).

  • Crystallization: Stir the mixture at room temperature. If no precipitate forms, slowly add an anti-solvent (e.g., diethyl ether or heptane) until the solution becomes cloudy.

  • Isolation: Allow the mixture to stand, preferably at a reduced temperature (4 °C), to allow for complete crystallization. Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

The following diagram outlines the decision-making process for choosing a purification strategy:

purification_strategy start Crude Product purity_check Assess Purity by LC-MS and NMR start->purity_check high_purity High Purity (>95%) purity_check->high_purity >95% low_purity Low Purity (<95%) purity_check->low_purity <95% crystallization Attempt Crystallization or Salt Formation high_purity->crystallization chromatography Perform Chromatographic Purification low_purity->chromatography final_product Pure Product crystallization->final_product chromatography->crystallization If necessary chromatography->final_product

Caption: Purification Strategy Decision Tree.

References

  • PubChem. (n.d.). 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds.
  • ACS Publications. (n.d.). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • PubChem. (n.d.). Processes for the preparation of sumatriptan and related compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. (2014). International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432519A - Preparation method of 3- (2-aminoethyl) -N-methyl-1H-indole-5-methanesulfonamide.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • ResearchGate. (n.d.). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). New approaches to the synthesis of triptans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US9211282B2 - Formulations comprising triptan compounds.
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  • ResearchGate. (n.d.). Synthesis of [3-[2-(Dimethylamino)ethyl]-2-[[ [3-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl] -N-methylmethanesulfonamide — The Main Sumatriptane Impurity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile and Other Serotonin Receptor Ligands: A Guide for Researchers

This guide provides a comprehensive comparison of the pharmacological properties of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, a tryptamine derivative of interest, with a range of other significant serotonin rec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the pharmacological properties of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, a tryptamine derivative of interest, with a range of other significant serotonin receptor ligands. For clarity and brevity within this guide, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile will be referred to as 2-methyl-5-cyanotryptamine . This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of this compound within the complex landscape of serotonergic signaling.

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, plays a crucial role in a vast array of physiological and pathological processes.[1] Consequently, ligands that selectively or non-selectively target these receptors are invaluable tools for both basic research and therapeutic development. This guide will objectively present experimental data to facilitate a deeper understanding of 2-methyl-5-cyanotryptamine's place among established serotonergic agents.

Comparative Receptor Binding Affinity

The initial and fundamental interaction of a ligand with its target is its binding affinity, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Due to the limited availability of direct comparative studies on 2-methyl-5-cyanotryptamine, we will draw upon data from its close structural analog, 2-methyl-5-hydroxytryptamine (2-Me-5-HT), to provide an initial assessment of its likely binding profile. It is crucial to acknowledge that the substitution of a hydroxyl group with a cyano group can alter the electronic and steric properties of the molecule, potentially influencing its receptor interactions.

A study by Glennon et al. (1989) characterized the binding profile of 2-Me-5-HT at several key serotonin receptor subtypes.[2] The data from this study, alongside comparative values for other key ligands from various sources, are presented in Table 1.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Serotonin Receptor Ligands

Ligand5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT3
2-Me-5-HT *>500>5001220>500>500Selective Agonist
Serotonin (5-HT)1-101-101-101-201-20~1000
Psilocin152-146--120-17379-311-
LSD1-1010-10010-1001-101-10>1000
WAY-1006350.39 >1000>1000>1000>1000>1000
Ketanserin>1000>1000>10001-5 20-50>1000

*Data for 2-methyl-5-hydroxytryptamine, a close analog of 2-methyl-5-cyanotryptamine.[2] Note: Ki values are compiled from various sources and should be interpreted with caution due to potential inter-assay variability. Bold values indicate high affinity for the respective receptor.

From this data, it is evident that 2-Me-5-HT displays a notable selectivity for the 5-HT3 receptor, with low affinity for the other subtypes tested.[2][3] This suggests that 2-methyl-5-cyanotryptamine may also exhibit a preference for this ligand-gated ion channel over the G-protein coupled receptors of the 5-HT1 and 5-HT2 families. This contrasts sharply with the broad-spectrum, high-affinity binding of endogenous serotonin and classic psychedelics like LSD.[4] It also differs from highly selective antagonists such as WAY-100635 for the 5-HT1A receptor and Ketanserin for the 5-HT2A receptor.[5][6]

Comparative Functional Activity

Beyond binding, the functional activity of a ligand—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor—is of paramount importance. This is typically quantified by the half-maximal effective concentration (EC50) for agonists or the antagonist constant (pA2) for antagonists.

While specific functional data for 2-methyl-5-cyanotryptamine is scarce in publicly available literature, the characterization of 2-Me-5-HT as a selective 5-HT3 agonist provides a strong indication of its likely functional profile.[3][7]

Table 2: Comparative Functional Activity of Serotonin Receptor Ligands

LigandReceptorFunctional ActivityPotency (EC50 or pA2)
2-Me-5-HT *5-HT3Full Agonist-
Serotonin (5-HT)MultipleAgonistVaries by subtype
Psilocin5-HT2AAgonist~10-100 nM
LSDMultipleAgonist/Partial AgonistVaries by subtype
WAY-1006355-HT1AAntagonistpA2 ~9.7
Ketanserin5-HT2AAntagonistpA2 ~8.5-9.5

*Data for 2-methyl-5-hydroxytryptamine.[3][7]

The likely selective agonist activity of 2-methyl-5-cyanotryptamine at the 5-HT3 receptor positions it as a valuable research tool for probing the function of this unique ionotropic serotonin receptor.

Signaling Pathways and Experimental Workflows

To understand the downstream consequences of ligand binding and receptor activation, it is essential to consider the intracellular signaling pathways involved. The following diagrams, generated using Graphviz, illustrate the canonical signaling cascades for the major serotonin receptor families and a typical experimental workflow for characterizing ligand-receptor interactions.

G cluster_5HT1 5-HT1 Receptor Family (Gi/o-coupled) cluster_5HT2 5-HT2 Receptor Family (Gq/11-coupled) cluster_5HT3 5-HT3 Receptor (Ligand-gated Ion Channel) Ligand1 5-HT1 Agonist Receptor1 5-HT1 Receptor Ligand1->Receptor1 Binds G_protein1 Gi/o Protein Receptor1->G_protein1 Activates AC Adenylate Cyclase G_protein1->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Decreased Phosphorylation Ligand2 5-HT2 Agonist Receptor2 5-HT2 Receptor Ligand2->Receptor2 Binds G_protein2 Gq/11 Protein Receptor2->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates Ligand3 5-HT3 Agonist (e.g., 2-Me-5-HT) Receptor3 5-HT3 Receptor Ligand3->Receptor3 Binds Ion_flow Na⁺, K⁺, Ca²⁺ Influx Receptor3->Ion_flow Opens Channel Depolarization Membrane Depolarization Ion_flow->Depolarization

Figure 1: Simplified signaling pathways of major serotonin receptor families.

G cluster_binding Binding Affinity cluster_functional Functional Activity start Start: Compound Characterization prep Prepare Receptor Membranes or Whole Cells Expressing Target Receptor start->prep binding_assay Radioligand Binding Assay prep->binding_assay functional_assay Functional Assay prep->functional_assay radioligand Incubate with Radioligand and Test Compound binding_assay->radioligand stimulate Stimulate with Test Compound functional_assay->stimulate data_analysis Data Analysis end Determine Ki, EC50/pA2, Emax data_analysis->end separation Separate Bound and Free Radioligand radioligand->separation quantification Quantify Radioactivity separation->quantification quantification->data_analysis measure Measure Second Messenger Response (e.g., Ca²⁺, cAMP) stimulate->measure measure->data_analysis

Figure 2: General experimental workflow for ligand characterization.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below. These protocols are based on standard methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the serotonin receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]WAY-100635 for 5-HT1A).

  • Test compound: 2-methyl-5-cyanotryptamine or other ligands of interest.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer.

    • Non-specific binding wells: A high concentration of a non-labeled competing ligand.

    • Test compound wells: Serial dilutions of the test compound.

  • Add the radioligand at a concentration near its Kd to all wells.

  • Add the receptor preparation to all wells to initiate the binding reaction.

  • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (for Gq-coupled receptors, e.g., 5-HT2A)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Materials:

  • Cells stably expressing the Gq-coupled serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (agonist).

  • Fluorescence microplate reader with kinetic reading capability.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Prepare a loading buffer containing the calcium-sensitive fluorescent dye.

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Place the plate in the fluorescence microplate reader.

  • Initiate the kinetic read, measuring the baseline fluorescence.

  • Add the test compound to the wells and continue to measure the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

cAMP Functional Assay (for Gi/Gs-coupled receptors, e.g., 5-HT1A, 5-HT7)

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following the activation of Gi (inhibitory) or Gs (stimulatory) coupled receptors.

Materials:

  • Cells stably expressing the Gi or Gs-coupled serotonin receptor of interest.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compound (agonist or antagonist).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • Lysis buffer (provided in the kit).

Procedure (for a Gi-coupled receptor like 5-HT1A):

  • Seed the cells into 96-well plates and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test agonist.

  • Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

  • Incubate for a defined period to allow for the inhibition of adenylyl cyclase by the activated Gi protein.

  • Lyse the cells to release the intracellular cAMP.

  • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • The decrease in cAMP levels is proportional to the agonist activity at the Gi-coupled receptor.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to generate a dose-response curve.

  • Determine the EC50 and Emax from the curve.

Procedure (for a Gs-coupled receptor like 5-HT7):

  • Seed the cells into 96-well plates.

  • Stimulate the cells with serial dilutions of the test agonist.

  • Incubate for a defined period to allow for the stimulation of adenylyl cyclase.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • The increase in cAMP is proportional to the agonist activity.

  • Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 and Emax.

Conclusion

Based on the available data for its close structural analog, 2-methyl-5-cyanotryptamine is predicted to be a selective 5-HT3 receptor agonist. This pharmacological profile distinguishes it from the endogenous neurotransmitter serotonin, classic psychedelics, and many other synthetic tryptamine derivatives that often exhibit broader activity across multiple 5-HT receptor subtypes. Its potential selectivity makes it a valuable chemical probe for elucidating the specific roles of the 5-HT3 receptor in various physiological and pathological processes. Further direct comparative studies are warranted to definitively characterize the binding and functional profile of 2-methyl-5-cyanotryptamine and to fully understand the impact of the 5-cyano substitution on its serotonergic activity.

References

  • Glennon, R. A., et al. (1989). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methyl-5-hydroxytryptamine. Journal of Medicinal Chemistry, 32(8), 1921-1926.
  • Greig, M. E., et al. (1959). The effect of three tryptamine derivatives on serotonin metabolism in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 127(2), 110-115.
  • Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.
  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-88.
  • Leysen, J. E., et al. (1982). [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Molecular Pharmacology, 21(2), 301-314.
  • Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology, 44(7), 1328-1334.
  • Kim, K., et al. (2020). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 28(6), 537-548.
  • Kroeze, W. K., et al. (2003).
  • Glennon, R. A., et al. (1989). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methyl-5-hydroxytryptamine. Journal of Medicinal Chemistry, 32(8), 1921-1926.
  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152.
  • Leysen, J. E., et al. (1982). [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Molecular Pharmacology, 21(2), 301-314.
  • Vanhoutte, P. M. (1991). Serotonin, the vessel wall and vasospasm. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 9(4), S37-S43.
  • Nichols, D. E. (2016). Psychedelics. Pharmacological reviews, 68(2), 264-355.
  • Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377-389.e12.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.
  • Maricq, A. V., et al. (1991). Primary structure and functional expression of the 5HT3 receptor, a serotonin-gated ion channel. Science, 254(5030), 432-437.
  • Richardson, B. P., & Engel, G. (1986). The pharmacology and mechanism of action of 5-HT3 receptor antagonists. Trends in neurosciences, 9, 424-428.
  • Richardson, B. P., et al. (1985). Identification of serotonin M-receptor subtypes and their specific blockade by a new class of drugs.
  • Gaster, L. M., & King, F. D. (1997). Serotonin 5-HT3 receptor antagonists. Medicinal research reviews, 17(5), 451-492.
  • Kilpatrick, G. J., et al. (1987). A potent and selective antagonist (GR38032F) of 5-hydroxytryptamine-induced emesis. British journal of pharmacology, 92(Suppl), 786P.
  • Sanger, G. J., & Nelson, D. R. (1989). 5-Carboxamidotryptamine and other 5-HT analogues as 5-HT1-like receptor agonists in the guinea-pig isolated ileum. Naunyn-Schmiedeberg's archives of pharmacology, 339(3), 295-302.
  • Cliffe, I. A., et al. (1993). (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of medicinal chemistry, 36(10), 1509-1510.
  • Fletcher, A., et al. (1993). A pharmacological profile of WAY-100635, a potent and selective 5-HT1A receptor antagonist. British journal of pharmacology, 110(Proceedings Supplement), 143P.
  • Colpaert, F. C., & Janssen, P. A. (1983). The head-twitch response to intraperitoneal 5-hydroxytryptophan in the rat: antagonist effects of purported 5-hydroxytryptamine antagonists and of pirenperone, an LSD antagonist. Neuropharmacology, 22(8), 993-1000.
  • Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & therapeutics, 118(3), 333-348.
  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & therapeutics, 101(2), 131-181.

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Comparative

Head-to-head comparison of different synthesis routes for 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Introduction 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a functionalized tryptamine derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold, particula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a functionalized tryptamine derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold, particularly with a cyano group at the 5-position and an aminoethyl side chain at the 3-position, serves as a valuable pharmacophore and a versatile synthetic intermediate for constructing more complex therapeutic agents, such as selective receptor modulators. The strategic placement of the 2-methyl group can enhance metabolic stability and modulate receptor binding affinity.

This guide provides an in-depth, head-to-head comparison of two distinct and logical synthetic strategies for obtaining this target molecule. Each route is evaluated based on its overall efficiency, step economy, reagent accessibility, and scalability. We will dissect the chemical logic behind each approach, provide detailed, field-tested experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal pathway for their specific laboratory context and research goals.

Route A: Post-Indolization C3 Functionalization

This strategy is a linear synthesis that first constructs the core indole structure, 2-methyl-1H-indole-5-carbonitrile, and subsequently elaborates the C3 position to build the desired aminoethyl side chain. This is a classic and robust approach in indole chemistry.

Strategic Overview

The core logic is to leverage the well-established Fischer indole synthesis to create a stable, functionalized indole intermediate. The nucleophilic character of the indole C3 position is then exploited in a two-step sequence to introduce the side chain. This method is often favored for its reliability and the commercial availability of the initial starting materials.

Synthetic Workflow Diagram

Route_A_Workflow cluster_0 Step A1: Hydrazine Synthesis cluster_1 Step A2: Fischer Indole Synthesis cluster_2 Step A3: Side Chain Introduction cluster_3 Step A4: Final Reduction A1 4-Aminobenzonitrile A2 4-Cyanophenyl- diazonium chloride A1->A2 NaNO₂, HCl -5 to 0°C A3 4-Cyanophenylhydrazine HCl A2->A3 SnCl₂·2H₂O, HCl < 0°C A4 2-Methyl-1H-indole- 5-carbonitrile A3->A4 Acetone, Acid Catalyst (e.g., PPA), Heat A5 Indole-3-carboxaldehyde intermediate A4->A5 Vilsmeier-Haack (POCl₃, DMF) A6 3-(2-Nitrovinyl)-2-methyl- 1H-indole-5-carbonitrile A5->A6 Nitromethane, Base (e.g., NH₄OAc) A7 Final Product A6->A7 LiAlH₄, THF Route_B_Workflow cluster_0 Step B1: Ketone Synthesis (Gabriel) cluster_1 Step B2: Fischer Indole Synthesis cluster_2 Step B3: Deprotection B1 Potassium Phthalimide B3 N-(3-Oxobutyl)phthalimide B1->B3 B2 1-Chlorobutan-3-one B2->B3 DMF, Heat B5 Phthalimide-Protected Intermediate B3->B5 B4 4-Cyanophenylhydrazine HCl B4->B5 Acid Catalyst (e.g., PPA), Heat B6 Final Product B5->B6 Hydrazine Hydrate, Ethanol, Reflux

Validation

Comparative Guide to Structure-Activity Relationships of 2-Methyl-Indole-5-Carbonitrile Derivatives as Kinase Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-methyl-indole-5-carbonitrile derivatives. Drawing f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-methyl-indole-5-carbonitrile derivatives. Drawing from a synthesis of current literature and patent filings, this document elucidates the critical structural features influencing the potency and selectivity of these compounds as kinase inhibitors, with a particular focus on their emerging role in oncology.

Introduction: The Privileged Scaffold in Kinase Inhibition

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of kinase inhibitors.[3] Kinases, particularly those in the PI3K/mTOR and Aurora families, are crucial regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[4][5][6]

The 2-methyl-indole-5-carbonitrile core combines several key features that are advantageous for kinase inhibition:

  • The Indole Core: Serves as a versatile anchor, often forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • The 2-Methyl Group: Can provide beneficial steric interactions, enhance metabolic stability, and influence the overall conformation of the molecule.

  • The 5-Carbonitrile Moiety: This electron-withdrawing group can modulate the electronic properties of the indole ring and serve as a hydrogen bond acceptor, contributing to target affinity and selectivity.

This guide will dissect the available SAR data for derivatives built upon this core, comparing their activities against key oncogenic kinases.

Comparative SAR Analysis: Targeting Mitotic and Survival Kinases

Recent research has highlighted the potential of 2-methyl-indole-5-carbonitrile derivatives as potent inhibitors of kinases crucial for cancer cell proliferation and survival, notably the PI3K/mTOR pathway and Aurora kinases.

PI3K/mTOR Pathway Inhibition

The PI3K/mTOR signaling pathway is a central regulator of cell growth and is frequently hyperactivated in human cancers. Several indole-based compounds have been investigated as inhibitors of this pathway.[4] While specific SAR tables for a series of 2-methyl-indole-5-carbonitrile derivatives are not extensively published in peer-reviewed journals, patent literature provides valuable insights into the structural requirements for potent inhibition.

For instance, a patent for 3-substituted-1H-indole compounds as mTOR and PI3K inhibitors discloses structures where substitutions at the 3-position of the indole ring are critical for activity.[4][7] Although not exclusively focused on the 2-methyl-5-carbonitrile scaffold, the general principles can be applied.

Key SAR Insights for PI3K/mTOR Inhibition (Inferred from related series):

  • Substitution at N1: The indole nitrogen is often substituted with small alkyl or aryl groups. This can influence solubility and interactions with the solvent-exposed region of the kinase.

  • Substitution at C3: This position is a key vector for introducing diversity and targeting specific subpockets within the ATP-binding site. Large, heterocyclic moieties are often well-tolerated and can significantly enhance potency.

  • Role of the 5-Carbonitrile: The nitrile group at the C5 position is a key feature, likely acting as a hydrogen bond acceptor with residues in the active site, contributing to both affinity and selectivity.

Below is a logical diagram illustrating the general approach to SAR studies for these derivatives.

SAR_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Chemical Modification cluster_2 Biological Evaluation cluster_3 SAR Analysis & Optimization Core 2-Methyl-Indole-5-Carbonitrile Core Mod_N1 N1-Substitution (Alkyl, Aryl) Core->Mod_N1 Mod_C3 C3-Substitution (Heterocycles, Linkers) Core->Mod_C3 Mod_Other Other Ring Positions (e.g., C4, C6, C7) Core->Mod_Other Kinase_Assay Kinase Inhibition Assay (e.g., PI3K, Aurora) Mod_N1->Kinase_Assay Mod_C3->Kinase_Assay Mod_Other->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Assay SAR_Table Generate SAR Table (Structure vs. IC50) Kinase_Assay->SAR_Table In_Vivo In Vivo Xenograft Models Cell_Assay->In_Vivo Cell_Assay->SAR_Table In_Vivo->SAR_Table Lead_Opt Lead Optimization SAR_Table->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: General workflow for SAR studies of 2-methyl-indole-5-carbonitrile derivatives.

Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.[6] Several small molecule inhibitors targeting Aurora kinases have entered clinical trials.[5] Indole-based scaffolds have been successfully employed in the design of potent Aurora kinase inhibitors.

Table 1: Comparative Activity of Representative Indole-based Kinase Inhibitors

Compound ClassR1 (N1-position)R2 (C2-position)R5 (C5-position)Target Kinase(s)IC50 (nM)Reference
Indole-2-carboxamideH-CONH-R'-ClEGFR, BRAF, VEGFR-226-107[3]
5-Chloro-indole-2-carboxylateH-COOEt-ClEGFR, BRAF29-42[9]
Indolin-2-oneH=CH-(pyrrol-2-yl)-HAurora B19.95 (Ki)[10]
Hypothetical 2-Methyl-Indole-5-Carbonitrile H/Alkyl -CH3 -CN Aurora/PI3K Potent (Predicted) -

This table includes data from related indole scaffolds to provide a comparative context for the potential activity of 2-methyl-indole-5-carbonitrile derivatives.

The data from related compounds suggest that substitutions at the N1 and C3 positions, in combination with a halogen or other electron-withdrawing group at C5, are crucial for potent kinase inhibition. The 2-methyl group is a common feature in many bioactive indoles and likely contributes favorably to the overall activity profile.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of kinase inhibitors.

General Procedure for Synthesis of Substituted Indole Derivatives

The synthesis of 2-methyl-indole-5-carbonitrile derivatives often follows established indole synthesis methodologies, such as the Fischer indole synthesis, followed by functionalization at various positions. A general synthetic route is depicted below.

Synthesis_Workflow Start Substituted Phenylhydrazine + Ketone/Aldehyde Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole Acid catalyst Core_Scaffold 2-Methyl-Indole Derivative Fischer_Indole->Core_Scaffold Functionalization Functionalization (e.g., N-alkylation, C3-coupling) Core_Scaffold->Functionalization Various reagents Final_Product Target 2-Methyl-Indole-5-Carbonitrile Derivative Functionalization->Final_Product

Caption: Generalized synthetic workflow for 2-methyl-indole-5-carbonitrile derivatives.

In Vitro Kinase Inhibition Assay (Example: Aurora A Kinase)
  • Reagents and Materials: Recombinant human Aurora A kinase, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection reagent (e.g., HTRF® KinEASE™-STK S1).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, Aurora A kinase, and the peptide substrate in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Incubate for another 60 minutes at room temperature to allow for signal development.

    • Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The 2-methyl-indole-5-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. While comprehensive SAR studies for this specific series are still emerging, analysis of related indole derivatives and patent literature provides a strong rationale for its potential. The key takeaways from this comparative guide are:

  • The indole core is a validated pharmacophore for kinase inhibition.

  • The 2-methyl and 5-carbonitrile substituents are likely to confer favorable properties for potency and selectivity.

  • The N1 and C3 positions are amenable to a wide range of substitutions, allowing for the fine-tuning of activity against specific kinase targets.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-methyl-indole-5-carbonitrile derivatives to establish a clear and detailed SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile against the 5-HT2A Receptor Agonist 25I-NBOMe

Introduction and Rationale In the landscape of neuropharmacology, the indoleamine scaffold is a cornerstone for designing molecules that interact with serotonin (5-HT) receptors. The compound 3-(2-aminoethyl)-2-methyl-1H...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

In the landscape of neuropharmacology, the indoleamine scaffold is a cornerstone for designing molecules that interact with serotonin (5-HT) receptors. The compound 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a synthetic tryptamine derivative whose pharmacological profile is not extensively characterized in public literature.[1][2] Its structural resemblance to the endogenous neurotransmitter serotonin suggests a potential interaction with 5-HT receptors, which are critical targets for therapeutics addressing psychiatric disorders.[3][4]

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is particularly significant as it is the primary target for classic psychedelic drugs and a key modulator in many antipsychotic drug mechanisms.[5] Therefore, a primary goal in characterizing a novel tryptamine is to determine its affinity and functional activity at this receptor subtype.

This guide provides a comprehensive framework for benchmarking 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile (herein referred to as the "Test Compound") against a well-defined standard. For this purpose, we have selected 25I-NBOMe , a highly potent and selective full agonist for the human 5-HT2A receptor.[6][7] Despite its association with recreational use, 25I-NBOMe's well-documented sub-nanomolar affinity and robust functional response make it an authoritative benchmark for quantifying the performance of new chemical entities in an in vitro setting.[8][9]

Our objective is to present a series of self-validating experimental protocols that will allow researchers to determine the Test Compound's binding affinity (Kᵢ), functional potency (EC₅₀), and efficacy relative to 25I-NBOMe at the 5-HT2A receptor, while also assessing its selectivity over the closely related 5-HT2B and 5-HT2C receptors.

Benchmarking Strategy: Key Pharmacological Metrics

To build a comprehensive pharmacological profile, we will focus on three critical parameters:

  • Binding Affinity (Kᵢ): This measures the direct interaction strength between a compound and the receptor. It is determined through competitive radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

  • Functional Potency (EC₅₀): This quantifies the concentration of a compound required to elicit 50% of its maximal effect in a functional assay. It is a measure of the compound's ability to activate the receptor's signaling cascade. A lower EC₅₀ value signifies higher potency.

  • Selectivity: This is a comparative measure of a compound's affinity or potency for its primary target versus other off-targets. High selectivity is crucial for minimizing side effects. We will assess selectivity against 5-HT2B and 5-HT2C receptors, as 5-HT2B activation has been linked to cardiac valvulopathy, making it a critical anti-target.[10]

The overall experimental approach is outlined in the workflow diagram below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis A Cell Culture (HEK293 expressing h5-HT2A/B/C) B Membrane Preparation (For Binding Assays) A->B Homogenization D Calcium Mobilization Assay (Determine EC50 & Efficacy) A->D Cell Plating C Radioligand Binding Assay (Determine Ki) B->C Membrane Aliquots E Competition Binding Curves (Cheng-Prusoff Equation) C->E F Dose-Response Curves (Non-linear Regression) D->F G Comparative Data Summary (Potency & Selectivity Ratios) E->G F->G

Caption: Experimental workflow for pharmacological characterization.

Detailed Experimental Methodologies

The following protocols are designed to be self-validating by including appropriate controls, ensuring the trustworthiness of the generated data.

Cell Culture and Membrane Preparation

Rationale: Human Embryonic Kidney 293 (HEK293) cells are a standard cell line for heterologous expression of GPCRs due to their robust growth and low endogenous receptor expression. Stable expression of human 5-HT2A, 5-HT2B, and 5-HT2C receptors is required.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin-streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) at 37°C in a humidified 5% CO₂ incubator.

  • Harvesting: Grow cells to ~90% confluency in T175 flasks. Wash twice with ice-cold Phosphate Buffered Saline (PBS). Scrape cells into ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize using a Polytron homogenizer (2 x 15-second bursts).

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Final Preparation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Determine protein concentration using a Bradford or BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay (Determination of Kᵢ)

Rationale: This competitive binding assay measures the ability of the unlabeled Test Compound and standard (competitors) to displace a specific high-affinity radioligand from the receptor. The resulting IC₅₀ value is converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[11] We will use [³H]ketanserin, a well-characterized antagonist radioligand for the 5-HT2A receptor.[12]

Protocol:

  • Preparation: Prepare serial dilutions of the Test Compound and 25I-NBOMe in assay buffer. The final assay volume will be 200 µL in a 96-well plate.

  • Assay Plate Setup:

    • Total Binding: 50 µL membrane preparation (~10-20 µg protein), 50 µL [³H]ketanserin (final concentration ~1.0 nM), and 100 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL membrane preparation, 50 µL [³H]ketanserin, and 100 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mianserin).[12]

    • Competition: 50 µL membrane preparation, 50 µL [³H]ketanserin, and 100 µL of each concentration of the Test Compound or 25I-NBOMe.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Calcium Mobilization Functional Assay (Determination of EC₅₀ and Efficacy)

Rationale: The 5-HT2A receptor is canonically coupled to the Gq/G₁₁ signaling pathway, which activates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[5] This assay measures the transient increase in [Ca²⁺]i upon receptor activation, providing a direct readout of functional agonism.

G Agonist 5-HT2A Agonist (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release triggers Ca_Release->PKC co-activates

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Protocol:

  • Cell Plating: Seed HEK293 cells expressing the 5-HT2A receptor into black-walled, clear-bottom 96-well plates and grow overnight to form a monolayer.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the Test Compound and 25I-NBOMe in a separate 96-well compound plate. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a maximal concentration of serotonin).

  • Measurement: Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for ~15-20 seconds.

    • The instrument will automatically add the compounds from the compound plate to the cell plate.

    • Immediately measure the change in fluorescence intensity over time (typically 90-120 seconds).

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data by setting the vehicle control response to 0% and the response to a maximal concentration of the standard full agonist (25I-NBOMe) to 100%.

    • Plot the normalized response against the log concentration of the compound.

    • Fit the data using a four-parameter logistic equation to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum efficacy).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison. The experiments should be repeated for 5-HT2B and 5-HT2C receptors to determine selectivity.

Table 1: Comparative Pharmacological Profile at Human 5-HT2 Receptors | Compound | 5-HT2A | 5-HT2B | 5-HT2C | | :--- | :---: | :---: | :---: | | | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Kᵢ (nM) | EC₅₀ (nM) | Kᵢ (nM) | EC₅₀ (nM) | | Test Compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | | 25I-NBOMe (Standard) | 0.044[6] | 0.76[6] | 100 | 1.91[6] | 111[6] | 1.03[6] | 2.38[6] |

Note: Data for 25I-NBOMe is sourced from literature and represents a range of reported values.[6] Eₘₐₓ is relative to 25I-NBOMe's response at the 5-HT2A receptor.

Interpretation of Results:

  • Affinity and Potency: A direct comparison of Kᵢ and EC₅₀ values will rank the Test Compound relative to the high-potency standard. For example, if the Test Compound has a Kᵢ of 10 nM at 5-HT2A, it is significantly less affine than 25I-NBOMe.

  • Efficacy: The Eₘₐₓ value reveals the functional nature of the compound. An Eₘₐₓ near 100% suggests a full agonist, similar to 25I-NBOMe. An Eₘₐₓ significantly below 100% (e.g., 20-80%) indicates partial agonism. An Eₘₐₓ of 0% with a measurable Kᵢ suggests it is an antagonist.

  • Selectivity Ratios: Calculate the selectivity by dividing the Kᵢ or EC₅₀ value for the off-target receptor by the value for the primary target (5-HT2A).

    • Selectivity for 5-HT2B = Kᵢ (5-HT2B) / Kᵢ (5-HT2A)

    • A higher ratio indicates greater selectivity for 5-HT2A over the off-target. For drug development, a high selectivity ratio against the 5-HT2B receptor is highly desirable.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial pharmacological characterization of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. By benchmarking against the potent 5-HT2A agonist 25I-NBOMe and employing self-validating in vitro assays, researchers can generate a reliable profile of the Test Compound's binding affinity, functional potency, and receptor selectivity. This foundational data is essential for determining the compound's potential as a research tool or a starting point for therapeutic development and for guiding future, more complex investigations into its mechanism of action.

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